BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Western Blot Analysis of
SIRT1 Expression

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Sirtuin modulator 1
Cat. No.: B610997
Get Quote
\ J
Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a crucial role in
regulating a wide array of cellular processes, including stress resistance, metabolism,
apoptosis, and aging. Given its involvement in various diseases such as cancer,
neurodegenerative disorders, and metabolic syndrome, accurately quantifying its expression
levels is vital for research and drug development. Western blotting is a widely used technique
for the detection and quantification of SIRT1 protein expression in cell and tissue lysates. The
predicted molecular weight of human SIRTL1 is approximately 81.7 kDa, however, due to post-
translational modifications, it often migrates at an apparent molecular weight of 110-120 kDa
on SDS-PAGE.[1][2] This protocol provides a detailed methodology for the Western blot
analysis of SIRT1.

SIRT1 Signaling Pathway

SIRT1 is a key regulator of cellular stress response. Under conditions of cellular stress, SIRT1
can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis
and promoting cell survival. This process is dependent on the availability of NAD+ as a
cofactor.
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Caption: Diagram of the SIRT1-mediated deacetylation of p53.

Experimental Protocol

This protocol outlines the steps for analyzing SIRT1 expression, from sample preparation to
signal detection.

A. Sample Preparation (Cell Lysate)

o Harvest Cells: For adherent cells, wash with ice-cold PBS. For suspension cells, pellet by
centrifugation and wash with ice-cold PBS. Cells should be harvested at approximately 80%
confluency.[3]

o Cell Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase
inhibitors to the cell pellet or plate.[3][4] Use approximately 1 mL of buffer per 1077 cells.[5]

 Incubation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing.[3][6]

o Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular
debris.[7]
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o Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein
fraction, to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.

B. Protein Quantification

o Assay Choice: The Bicinchoninic Acid (BCA) assay is recommended for determining the total
protein concentration of the lysates.[8][9] It is less susceptible to interference from common
buffer components compared to other methods.[8]

e Procedure:

o Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known
concentrations.[9][10]

o Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the
manufacturer's instructions (typically a 50:1 ratio).[9][11]

o Add standards and unknown samples to a 96-well microplate in duplicate or triplicate.[9]
o Add the BCA working reagent to each well and mix thoroughly.[11]

o Incubate the plate at 37°C for 30 minutes.[9][12]

o Measure the absorbance at 562 nm using a microplate reader.[9][12]

o Generate a standard curve and determine the protein concentration of the unknown
samples.[11]

C. SDS-PAGE (Gel Electrophoresis)

o Sample Preparation: Dilute protein samples to the same concentration (e.g., 1-2 pg/uL)
using lysis buffer. Add 4x Laemmli Sample Buffer to the protein lysate (3:1 ratio of lysate to
buffer) and denature by heating at 95-100°C for 5 minutes.

o Gel Selection: Use a low-percentage (e.g., 8%) Tris-glycine polyacrylamide gel or a gradient
gel (e.g., 4-15%) to achieve good resolution for the high molecular weight SIRT1 protein.[5]
[13]
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e Loading: Load 20-30 ug of total protein per lane.[14] Include a pre-stained molecular weight
marker in one lane.

» Electrophoresis: Run the gel in 1x Tris-Glycine Running Buffer at 100-120V until the dye front
reaches the bottom of the gel.

D. Protein Transfer (Western Blotting)

 Membrane Selection: PVDF membranes are recommended for their durability and higher
protein binding capacity, which is advantageous for large proteins and subsequent
stripping/reprobing.[13][15]

 Membrane Activation: If using a PVDF membrane, activate it by soaking in 100% methanol
for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in Transfer
Buffer.[5]

o Transfer Setup: Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter
paper, sponge). A wet (tank) transfer system is recommended for efficient transfer of high
molecular weight proteins like SIRT1.[13][16]

o Transfer Conditions: Perform the transfer at 100V for 90-120 minutes or overnight at a lower
voltage (e.g., 30V) at 4°C.[13] Keeping the system cool is critical. For large proteins,
reducing the methanol concentration in the transfer buffer to 10% and adding up to 0.1%
SDS can improve transfer efficiency.[13][16]

» Verify Transfer: After transfer, check the efficiency by staining the membrane with Ponceau S
solution for 5-10 minutes.[17][18] Protein bands should be visible. Destain with deionized
water or TBST before proceeding to the blocking step.[17][18]

E. Inmunodetection

» Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with
0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14][19]

e Primary Antibody Incubation: Incubate the membrane with the primary antibody against
SIRT1, diluted in blocking buffer according to the manufacturer's datasheet. A typical starting
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dilution is 1:1000. Incubation is commonly performed overnight at 4°C with gentle shaking.
[19][20][21]

e Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove
unbound primary antibody.[14][19]

e Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary
antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (a typical starting dilution is
1:2000 - 1:10,000) for 1 hour at room temperature.[19][22][23]

o Final Washes: Repeat the washing step (Step E3) to remove unbound secondary antibody.
[14]

F. Signhal Detection

e Substrate Preparation: Prepare the Enhanced Chemiluminescence (ECL) substrate by
mixing the luminol/enhancer and peroxide solutions according to the manufacturer's protocol,
immediately before use.[22][24][25]

o |ncubation: Drain excess wash buffer from the membrane and incubate it with the ECL
substrate for 1-5 minutes.[22][25]

e Imaging: Remove the membrane from the substrate, place it in a plastic sheet protector, and
capture the chemiluminescent signal using a digital imaging system or by exposing it to X-
ray film.[22]

G. Stripping and Reprobing (for Loading Control)

e Purpose: To normalize protein levels, it is essential to probe the same membrane for a
loading control protein, such as [3-actin or GAPDH, whose expression is expected to be
constant across samples.[26][27]

 Stripping: Wash the membrane after SIRT1 detection and incubate it in a stripping buffer
(see table below) for 30 minutes at 50°C with agitation.[28]

e Washing and Re-blocking: Thoroughly wash the membrane with PBS and then TBST to
remove the stripping buffer. Block the membrane again as described in Step E1.
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» Reprobing: Proceed with the immunodetection protocol (Steps E2-F3) using the primary
antibody for the loading control (e.g., anti-B-actin).[14]

Data Presentation and Analysis

Quantitative analysis is performed by measuring the intensity of the bands (densitometry). The
signal intensity of SIRT1 should be normalized to the signal intensity of the corresponding
loading control. Results can be presented in a table for clear comparison.

Loading .
Normalized
SIRT1 Band Control (B-
. . SIRT1 Fold
Intensity actin) Band .
Sample ID Treatment . . Expression  Change (vs.
(Arbitrary Intensity
. . (SIRT1 / B- Control)
Units) (Arbitrary .
. actin)
Units)
1 Control 50,000 95,000 0.526 1.00
2 Control 52,500 98,000 0.536 1.02
3 Drug A 110,000 96,000 1.146 2.18
4 Drug A 115,000 97,500 1.179 2.24
5 Drug B 25,000 94,000 0.266 0.51
6 Drug B 27,000 95,500 0.283 0.54

Materials and Reagents
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Reagent Composition

50 mM Tris-HCI (pH 8.0), 150 mM NacCl, 1%
) NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
RIPA Lysis Buffer N
Add protease and phosphatase inhibitor

cocktails immediately before use.[4]

250 mM Tris-HCI (pH 6.8), 8% SDS, 40%
4x Laemmli Sample Buffer glycerol, 0.02% bromophenol blue, 20% 3-

mercaptoethanol (added fresh).

10x Tris-Glycine Running Buffer 250 mM Tris base, 1.92 M glycine, 1% SDS.

25 mM Tris base, 192 mM glycine, 10-20%
methanol. For large proteins, consider reducing
methanol to 10% and adding 0.05-0.1% SDS.
[15][16]

1x Transfer Buffer

100 mM Tris-HCI (pH 7.5), 1.5 M NaCl, 1%

10x TBST Tween-20. Dilute to 1x with deionized water for
use.
Blocking Buffer 5% (w/v) non-fat dry milk or BSAin 1x TBST.

0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

Ponceau S Staining Solution
[17]

62.5 mM Tris-HCI (pH 6.7), 2% SDS, 100 mM f3-

Harsh Stripping Buffer
mercaptoethanol.[28][29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Notes: Western Blot Analysis of SIRT1
Expression]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610997/docs#application-notes-western-blot-
analysis-of-sirtl-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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